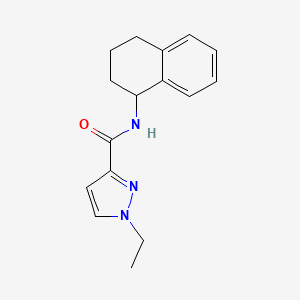![molecular formula C17H14ClN3OS B10898517 N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10898517.png)
N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a carboxamide group, a methyl group, and a phenyl ring bearing a chlorophenylsulfanyl moiety. Its unique structure imparts significant chemical reactivity and biological activity, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.
Introduction of the Carboxamide Group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative under dehydrating conditions to introduce the carboxamide functionality.
Substitution with Chlorophenylsulfanyl Group: The final step involves the nucleophilic substitution of the phenyl ring with a chlorophenylsulfanyl group, typically using a chlorophenylsulfanyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~4~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~4~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorophenylsulfanyl group enhances its binding affinity and specificity. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~4~-{2-[(4-BROMOPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N~4~-{2-[(4-METHOXYPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N4-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE exhibits unique properties due to the presence of the chlorophenylsulfanyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14ClN3OS |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-21-11-12(10-19-21)17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-11H,1H3,(H,20,22) |
InChI Key |
NYJSCUCJDZNOFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10898440.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898448.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10898459.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B10898464.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898467.png)
![6-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898468.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10898470.png)
![3-({[4-(Dimethylamino)phenyl]carbonyl}amino)-4-methoxybenzamide](/img/structure/B10898478.png)
![5-((E)-1-{1-[4-(1-Adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-3-(2-methoxyethyl)-1,3-thiazolane-2,4-dione](/img/structure/B10898480.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10898495.png)
![3-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10898505.png)
![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898510.png)

![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10898525.png)
